An In-depth Technical Guide to 2-Amino-4-(4-pyridyl)-thiazole: Core Basic Properties and Structure
An In-depth Technical Guide to 2-Amino-4-(4-pyridyl)-thiazole: Core Basic Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
The basic physicochemical properties of 2-Amino-4-(4-pyridyl)-thiazole are crucial for its handling, formulation, and interpretation of biological activity. A summary of available data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃S | --INVALID-LINK-- |
| Molecular Weight | 177.23 g/mol | --INVALID-LINK-- |
| CAS Number | 30235-28-0 | --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Melting Point | 276-277 °C | --INVALID-LINK-- |
| Boiling Point | 378.9 ± 17.0 °C at 760 mmHg | --INVALID-LINK-- |
| Solubility | DMF: 5 mg/mLDMSO: 10 mg/mLDMSO:PBS (pH 7.2) (1:10): 0.1 mg/mLEthanol: 0.14 mg/mL | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
| pKa | Not experimentally determined. | N/A |
Basicity and pKa
The basicity of 2-Amino-4-(4-pyridyl)-thiazole is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The molecule possesses multiple potential protonation sites: the nitrogen of the pyridine (B92270) ring, the endocyclic nitrogen of the thiazole (B1198619) ring, and the exocyclic amino group.
While an experimental pKa value for 2-Amino-4-(4-pyridyl)-thiazole is not available in the literature, studies on analogous compounds can provide insight. For similar 2-aminothiazole (B372263) derivatives, protonation is generally observed on the endocyclic thiazole nitrogen.[1] However, in the case of a related compound, 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl-[2][3][4]thiadiazol-2-yl)-imine, protonation occurs on the pyridine nitrogen.[5] Given the electron-withdrawing nature of the thiazole ring, it is plausible that the pyridine nitrogen is the most basic site in 2-Amino-4-(4-pyridyl)-thiazole.
Experimental Protocols
Synthesis of 2-Amino-4-(4-pyridyl)-thiazole via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazoles.[2][3] This method involves the condensation of an α-haloketone with a thioamide, in this case, thiourea (B124793). The following is a detailed, representative protocol for the synthesis of 2-Amino-4-(4-pyridyl)-thiazole, adapted from procedures for analogous compounds.[6][7][8]
Materials:
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2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide
-
Thiourea
-
Sodium bicarbonate (NaHCO₃)
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Deionized water
Equipment:
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Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide (10 mmol) and thiourea (12 mmol) in 100 mL of ethanol.
-
Reflux: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Cool the mixture further in an ice bath to maximize precipitation.
-
Neutralization and Filtration: Slowly add a saturated aqueous solution of sodium bicarbonate to the cooled reaction mixture until the solution is neutral to slightly basic (pH 7-8). Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water (3 x 30 mL) and then with a small amount of cold ethanol (2 x 15 mL) to remove any unreacted starting materials and inorganic salts.
-
Drying and Purification: Dry the solid product under vacuum. For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Proposed Protocol for the Determination of pKa by UV-Vis Spectrophotometry
This protocol is based on established methods for determining the pKa of ionizable compounds.[9]
Materials:
-
2-Amino-4-(4-pyridyl)-thiazole
-
Hydrochloric acid (HCl) solutions of varying concentrations
-
Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations
-
Buffer solutions of known pH (e.g., phosphate, borate)
-
Deionized water
Equipment:
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks
-
Pipettes
-
Cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-Amino-4-(4-pyridyl)-thiazole in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.
-
Preparation of Sample Solutions: Prepare a series of solutions with a constant concentration of the compound but varying pH values. This can be achieved by adding a small aliquot of the stock solution to a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
UV-Vis Measurements: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Identify the wavelength(s) at which the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH. The resulting titration curve should be sigmoidal. The pKa is the pH at the inflection point of this curve.
Molecular Structure
The structural characteristics of 2-Amino-4-(4-pyridyl)-thiazole, including bond lengths, bond angles, and overall conformation, are fundamental to understanding its reactivity and biological interactions.
General Structural Features
The molecule consists of a central thiazole ring substituted with an amino group at the 2-position and a pyridyl group at the 4-position. The presence of both aromatic rings and the amino group allows for a range of intermolecular interactions, including hydrogen bonding and π-π stacking.
Crystal Structure
As of the date of this document, the crystal structure of 2-Amino-4-(4-pyridyl)-thiazole has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structure of a related compound, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, provides insights into the expected geometry of the 2-aminothiazole core.[4] In this related structure, the thiazole ring is essentially planar, and molecules are linked in the crystal lattice through N-H···N and N-H···O hydrogen bonds, forming dimers and layers.[4] It is anticipated that 2-Amino-4-(4-pyridyl)-thiazole would exhibit similar planarity of the thiazole ring and participate in extensive hydrogen bonding via its amino group and the pyridyl nitrogen.
Table 2: Representative Bond Lengths and Angles for a 2-Aminothiazole Derivative (Data from 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one)[4]
| Bond | Length (Å) | Angle | Degree (°) |
| S1-C2 | 1.745(2) | C2-N3-C4 | 111.1(2) |
| C2-N3 | 1.315(3) | N3-C4-C5 | 115.5(2) |
| N3-C4 | 1.383(3) | C4-C5-S1 | 110.8(2) |
| C4-C5 | 1.365(3) | C5-S1-C2 | 90.9(1) |
| C5-S1 | 1.728(2) | S1-C2-N3 | 111.7(2) |
| C2-N2 | 1.341(3) |
Biological Activity and Signaling Pathways
While a wide range of biological activities have been reported for derivatives of 2-aminothiazole, including anticancer, antimicrobial, and anti-inflammatory effects, there is a lack of specific data on the biological targets and signaling pathways directly modulated by 2-Amino-4-(4-pyridyl)-thiazole itself.[6]
Derivatives of the closely related 2-amino-4-(2-pyridyl)thiazole have been investigated for their antimycobacterial and antiplasmodial activities.[10] Furthermore, other 2-amino-4-arylthiazole derivatives have shown activity against Giardia intestinalis.[8] These findings suggest that the 2-amino-4-(pyridyl)-thiazole scaffold is a promising starting point for the development of novel therapeutic agents.
The logical workflow for investigating the biological activity of this compound would involve initial screening against a panel of disease-relevant targets, followed by more in-depth studies to elucidate the mechanism of action of any identified "hits".
Visualizations
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of 2-Amino-4-(4-pyridyl)-thiazole.
Diagram 2: Proposed Workflow for pKa Determination
Caption: Experimental workflow for determining the pKa of 2-Amino-4-(4-pyridyl)-thiazole.
Diagram 3: Potential Protonation Equilibria
Caption: Possible protonation sites of 2-Amino-4-(4-pyridyl)-thiazole.
Conclusion
2-Amino-4-(4-pyridyl)-thiazole is a valuable heterocyclic compound with significant potential in drug discovery. This technical guide has summarized its core basic properties and structural features based on available data. While key experimental values such as the pKa and a definitive crystal structure are yet to be reported, the provided experimental protocols offer a clear path for their determination. The synthesis of this compound is straightforward via the Hantzsch reaction, making it readily accessible for further research. Future studies should focus on elucidating its specific biological activities and mechanisms of action to fully realize its therapeutic potential.
References
- 1. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies [mdpi.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]


